3-Ethoxymethacrolein chemical properties and structure
3-Ethoxymethacrolein chemical properties and structure
An In-Depth Technical Guide to 3-Ethoxymethacrolein: Chemical Properties, Structure, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Ethoxymethacrolein (CAS No. 42588-57-8), a versatile bifunctional reagent crucial in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, structural intricacies, and practical applications, with a focus on the causality behind its synthetic utility.
Core Molecular Profile and Physicochemical Properties
3-Ethoxymethacrolein, also known as 3-Ethoxy-2-methylpropenal, is a valuable building block in synthetic chemistry.[1][2] Its structure incorporates both an α,β-unsaturated aldehyde and a vinyl ether functionality, bestowing upon it a unique reactivity profile that is instrumental in the construction of complex molecular architectures.
Key Identifiers and Chemical Attributes
A summary of the fundamental properties of 3-Ethoxymethacrolein is provided below. This data is critical for its handling, characterization, and application in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-ethoxy-2-methylprop-2-enal | [3] |
| Synonyms | 3-Ethoxy-2-methylpropenal, β-Ethoxy-α-methylacrolein | [1][2] |
| CAS Number | 42588-57-8 | [1][4][5] |
| Molecular Formula | C₆H₁₀O₂ | [3][4][5] |
| Molecular Weight | 114.14 g/mol | [1][3][4][5] |
| Appearance | Clear yellow liquid | [2][4] |
| Boiling Point | 78-81 °C at 14 mmHg | [2][6] |
| Density | 0.96 g/mL at 25 °C | [2][6] |
| Refractive Index | n20/D 1.4792 | [2][6] |
| SMILES | CCOC=C(C)C=O | [4] |
| InChI Key | KDOAHVPFGIYCEU-AATRIKPKSA-N | [3][4] |
Molecular Structure and Spectroscopic Analysis
The structural characterization of 3-Ethoxymethacrolein is fundamental to understanding its reactivity. The molecule exists predominantly as the E-isomer due to steric hindrance, which influences its reaction pathways.[3]
Structural Representation
The diagram below illustrates the 2D chemical structure of 3-Ethoxymethacrolein, highlighting its key functional groups: the aldehyde and the ethoxy group, which are conjugated through a C=C double bond.
Caption: 2D Structure of 3-Ethoxymethacrolein.
Spectroscopic Profile
Spectroscopic data provides empirical validation of the molecular structure.
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¹H NMR Spectroscopy : The proton NMR spectrum is characteristic of the molecule's structure. Key expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aldehydic proton appears as a singlet in the downfield region (around 9.5 ppm), while the vinylic proton and the methyl group on the double bond also show distinct signals.
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¹³C NMR Spectroscopy : The carbon spectrum confirms the presence of six distinct carbon environments.[7][8] The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The two olefinic carbons, the carbons of the ethoxy group, and the methyl carbon each give rise to characteristic signals.[8]
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Infrared (IR) Spectroscopy : The IR spectrum displays strong characteristic absorption bands. A prominent peak around 1680-1700 cm⁻¹ corresponds to the C=O stretching of the conjugated aldehyde. Another strong band around 1620-1640 cm⁻¹ is attributable to the C=C stretching vibration. The C-O-C stretching of the ether linkage is also observable.
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Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak [M]⁺ at m/z 114, corresponding to the molecular weight of the compound.[3] Fragmentation patterns typically involve the loss of the ethoxy group or the aldehyde functionality.
Chemical Synthesis and Reactivity
3-Ethoxymethacrolein is not just a static molecule but a dynamic reagent. Its value is derived from its predictable and versatile reactivity, which allows it to serve as a precursor in a variety of synthetic transformations.
Synthetic Pathways
While multiple synthetic routes exist, a common laboratory-scale synthesis involves the Vilsmeier-Haack formylation of an appropriate enol ether. This approach offers good control over the stereochemistry of the resulting double bond.
Caption: Generalized Synthetic Workflow for 3-Ethoxymethacrolein.
Core Reactivity
The dual functionality of 3-Ethoxymethacrolein dictates its reactivity:
-
Aldehyde Group : It undergoes typical aldehyde reactions, such as nucleophilic addition, condensation (e.g., Knoevenagel, Wittig), and oxidation/reduction.
-
α,β-Unsaturated System : The conjugated system is susceptible to 1,4-conjugate addition (Michael addition) by soft nucleophiles.
-
Vinyl Ether : The ethoxy group makes the β-carbon electron-rich, rendering it susceptible to electrophilic attack. The vinyl ether can also be hydrolyzed under acidic conditions.
This combination allows for its use in annulation reactions to form cyclic systems, a cornerstone of its utility in medicinal chemistry.
Applications in Drug Development and Organic Synthesis
The unique reactivity of 3-Ethoxymethacrolein makes it a powerful intermediate for synthesizing complex heterocyclic compounds, many of which form the core of pharmacologically active molecules.
Key Synthetic Applications
-
Synthesis of Quinolines : It is used in the modified Friedländer annulation for the synthesis of quinolines. This reaction is a testament to the molecule's ability to act as a three-carbon building block.[1]
-
Precursor to Folic Acid Analogs : 3-Ethoxymethacrolein was a key reactant in the synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), an important antifolate agent investigated in cancer therapy.[1] This application underscores its relevance in the development of chemotherapeutics.
-
General Heterocyclic Synthesis : Its ability to react with binucleophiles (e.g., hydrazines, amidines) provides a straightforward entry into various five- and six-membered heterocyclic systems like pyrazoles and pyrimidines.
Exemplary Experimental Protocol: Modified Friedländer Quinoline Synthesis
This protocol provides a practical example of the application of 3-Ethoxymethacrolein. The causality for this choice of reagent lies in its ability to provide the C2, C3, and C4 atoms of the resulting quinoline ring in a single step.
Objective: To synthesize a substituted quinoline from an ortho-aminoaryl ketone and 3-Ethoxymethacrolein.
Step-by-Step Methodology:
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Reaction Setup : To a solution of the ortho-aminoaryl ketone (1.0 eq) in ethanol, add a catalytic amount of a base such as potassium hydroxide (0.2 eq).
-
Reagent Addition : Add 3-Ethoxymethacrolein (1.1 eq) dropwise to the solution at room temperature. The ethoxy group acts as a good leaving group in the subsequent cyclization step.
-
Reaction Monitoring : Stir the reaction mixture at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation : Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 3-Ethoxymethacrolein is a hazardous chemical and must be handled with appropriate precautions.[9][10][11]
-
Hazards : It is a flammable liquid and vapor (H226).[3][12][13] It is also classified as harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[3][12][13]
-
Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C.[2][4]
Conclusion
3-Ethoxymethacrolein is a reagent of significant utility in modern organic synthesis. Its value for researchers and drug development professionals lies in its predictable, versatile reactivity, which provides an efficient pathway to complex molecular scaffolds, particularly heterocyclic systems. A thorough understanding of its chemical properties, structural features, and safety considerations, as detailed in this guide, is paramount for its effective and safe application in the laboratory.
References
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Figure 1: The structural difference between quinoline (left, N at position 1) and isoquinoline (right, N at position 2).
